molecular formula C7H12N4O2S B7745953 propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 496033-63-7

propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B7745953
CAS No.: 496033-63-7
M. Wt: 216.26 g/mol
InChI Key: LBPVJYRVEROJIV-UHFFFAOYSA-N
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Description

Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is an organic compound that features a triazole ring, which is known for its wide range of biological activities. This compound is of interest in various fields such as medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 5-amino-1H-1,2,4-triazole with a suitable ester derivative. One common method involves the nucleophilic substitution reaction where the triazole ring is introduced to the ester group under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the triazole ring .

Scientific Research Applications

Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring and have similar biological activities.

    1,2,4-Triazole derivatives: A broad class of compounds with diverse pharmacological properties.

Uniqueness

Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its specific ester linkage, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its ability to interact with certain molecular targets compared to other triazole derivatives .

Biological Activity

Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, based on available research findings.

Antimicrobial Activity

One of the primary areas of interest for this compound is its potential antimicrobial activity. Studies have shown that compounds containing the 1,2,4-triazole moiety often exhibit significant antimicrobial properties .

Antibacterial Effects

Research has indicated that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacterial strains . While specific data for this compound is limited, related compounds have shown promising results.

Antifungal Properties

The 1,2,4-triazole core is present in various antifungal drug categories, suggesting potential antifungal activity for this compound . However, it's important to note that the specific antifungal activity of this compound requires further investigation.

Anti-inflammatory Activity

Studies on similar 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties. While direct data on this compound is not available, research on related compounds provides insights into potential anti-inflammatory effects .

Cytokine Modulation

Investigations into similar 1,2,4-triazole derivatives have shown an influence on cytokine release, including TNF-α, IL-6, IFN-γ, and IL-10 . This suggests that this compound may also possess immunomodulatory properties.

Antiproliferative Activity

Some 1,2,4-triazole derivatives have demonstrated antiproliferative effects in cell culture studies. While specific data for this compound is not available, the structural similarity suggests potential antiproliferative activity .

Enzyme Inhibition

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity.

Toxicity Profile

Studies on similar compounds have shown low toxicity in peripheral blood mononuclear cell (PBMC) cultures. For example, related 1,2,4-triazole derivatives demonstrated viable cell counts in the range of 94.71–96.72% at a dose of 100 μg/mL . While this data is not specific to this compound, it suggests a potentially favorable toxicity profile.

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features. The presence of the triazole ring, the sulfanyl group, and the propyl ester moiety all contribute to its potential biological activities.

Properties

IUPAC Name

propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-2-3-13-5(12)4-14-7-9-6(8)10-11-7/h2-4H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPVJYRVEROJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=NNC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214852
Record name Propyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496033-63-7
Record name Propyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496033-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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